molecular formula C14H8Cl2O B11776571 5-Chloro-2-(2-chlorophenyl)benzofuran

5-Chloro-2-(2-chlorophenyl)benzofuran

Cat. No.: B11776571
M. Wt: 263.1 g/mol
InChI Key: UQFRMBKKEHREOP-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-chlorophenyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of chlorine atoms at the 5-position of the benzofuran ring and the 2-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-chlorophenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenones under basic conditions. This reaction can be facilitated by using dehydrative cyclization techniques . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran derivatives with high efficiency and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-chlorophenyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can result in various functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-chlorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)benzofuran: Lacks the chlorine atom at the 5-position of the benzofuran ring.

    5-Bromo-2-(2-chlorophenyl)benzofuran: Contains a bromine atom instead of chlorine at the 5-position.

    5-Chloro-2-phenylbenzofuran: Lacks the chlorine atom on the phenyl ring

Uniqueness

5-Chloro-2-(2-chlorophenyl)benzofuran is unique due to the presence of chlorine atoms at both the 5-position of the benzofuran ring and the 2-position of the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other benzofuran derivatives .

Properties

Molecular Formula

C14H8Cl2O

Molecular Weight

263.1 g/mol

IUPAC Name

5-chloro-2-(2-chlorophenyl)-1-benzofuran

InChI

InChI=1S/C14H8Cl2O/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8H

InChI Key

UQFRMBKKEHREOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(O2)C=CC(=C3)Cl)Cl

Origin of Product

United States

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